1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
Beschreibung
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds
Eigenschaften
Molekularformel |
C24H22BrN3O3 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(2-oxopyridin-1-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C24H22BrN3O3/c25-19-11-9-18(10-12-19)23(30)22(28-13-5-4-8-21(28)29)24(31)27-16-14-26(15-17-27)20-6-2-1-3-7-20/h1-13,22H,14-17H2 |
InChI-Schlüssel |
XBAMMCQRLVQEAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(C(=O)C3=CC=C(C=C3)Br)N4C=CC=CC4=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.
Introduction of the oxopyridinyl group: This step may involve a condensation reaction with a pyridine derivative.
Attachment of the phenylpiperazinyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
- 1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione
Uniqueness
1-(4-bromophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-(4-phenylpiperazin-1-yl)propane-1,3-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions compared to its chloro- and fluoro- counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
